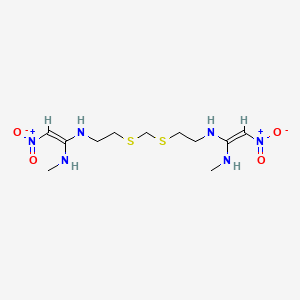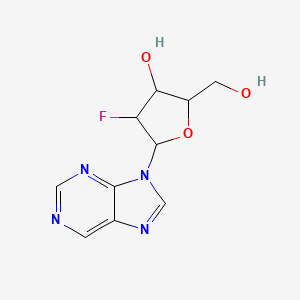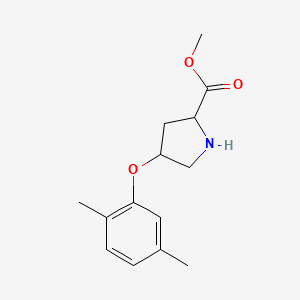![molecular formula C10H6Cl2N2O2 B12106051 (4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one](/img/structure/B12106051.png)
(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound can lead to the formation of the isoxazole ring.
Introduction of the chloromethyl group: This step involves the chloromethylation of the isoxazole ring, which can be carried out using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst.
Attachment of the pyridine moiety: The final step involves the condensation of the chloromethyl isoxazole with 2-chloropyridine-3-carbaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Cycloaddition reactions: These reactions often require the use of catalysts such as transition metal complexes and can be carried out under thermal or photochemical conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学研究应用
(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or infectious diseases.
Materials science: The unique structural features of the compound make it suitable for the development of novel materials with specific electronic or optical properties.
Chemical biology: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.
Agricultural chemistry:
作用机制
The mechanism of action of (4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
(4E)-3-(bromomethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
(4E)-3-(chloromethyl)-4-[(2-fluoropyridin-3-yl)methylene]isoxazol-5(4H)-one: Similar structure but with a fluoropyridine moiety instead of a chloropyridine moiety.
(4E)-3-(chloromethyl)-4-[(2-methylpyridin-3-yl)methylene]isoxazol-5(4H)-one: Similar structure but with a methylpyridine moiety instead of a chloropyridine moiety.
Uniqueness
The uniqueness of (4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
属性
分子式 |
C10H6Cl2N2O2 |
|---|---|
分子量 |
257.07 g/mol |
IUPAC 名称 |
(4Z)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-8-7(10(15)16-14-8)4-6-2-1-3-13-9(6)12/h1-4H,5H2/b7-4- |
InChI 键 |
IWYTXGHOCYLJGW-DAXSKMNVSA-N |
手性 SMILES |
C1=CC(=C(N=C1)Cl)/C=C\2/C(=NOC2=O)CCl |
规范 SMILES |
C1=CC(=C(N=C1)Cl)C=C2C(=NOC2=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B12105970.png)

![3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propanoic acid](/img/structure/B12105982.png)


![N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B12105997.png)
amine](/img/structure/B12106000.png)
![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12106004.png)
![[11-Formyl-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12106007.png)

![(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12106039.png)



